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Compound of Interest

Compound Name: 2,5,6-Trifluoronicotinic acid

Cat. No.: B1395229

An In-Depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: Properties and Applications in
Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,5,6-Trifluoronicotinic acid, a
key fluorinated building block for researchers, scientists, and professionals in drug
development. We will delve into its core physicochemical properties, with a primary focus on its
molecular weight and the implications for synthetic chemistry. The guide will explore its
significance as a versatile scaffold in medicinal chemistry, driven by the unique electronic
properties imparted by its fluorine substituents. Furthermore, we will present an illustrative
synthetic protocol for its application in amide bond formation, a cornerstone reaction in the
development of novel therapeutics, and discuss the rationale behind the experimental design.

Core Molecular and Physicochemical Properties

2,5,6-Trifluoronicotinic acid (CAS Number: 773109-19-6) is a pyridinecarboxylic acid
derivative distinguished by the presence of three fluorine atoms on the pyridine ring. This
substitution pattern significantly influences the molecule's reactivity, acidity, and metabolic
stability, making it a valuable intermediate in the synthesis of complex chemical entities.[1] The
strategic placement of fluorine can enhance pharmacological activity, improve bioavailability, or
reduce the toxicity of a final drug compound.[1][2]

The precise molecular weight is fundamental for all stoichiometric calculations in synthetic
protocols, ensuring accurate molar ratios of reactants and reagents for optimal reaction yield
and purity.
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Table 1: Physicochemical Properties of 2,5,6-Trifluoronicotinic Acid

Property Value Source
Molecular Formula CeH2FsNO2 [3]
Molecular Weight 177.08 g/mol [3]

CAS Number 773109-19-6 [3]
Topological Polar Surface Area

(TPSA) 50.19 A2 [3]
LogP 1.1971 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 2 [3]
Rotatable Bonds 1 [3]

The Role of Fluorine in Nicotinic Acid Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal
chemistry to modulate a compound's properties.[2][4] In the context of nicotinic acid
derivatives, the trifluoro-substitution pattern seen in 2,5,6-Trifluoronicotinic acid offers several
distinct advantages:

o Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the
half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant
to enzymatic cleavage.

» Altered Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms increases
the acidity of the carboxylic acid group. This can influence the compound'’s solubility, cell
permeability, and binding interactions with biological targets.[4]

» Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen
bonding interactions with protein targets, potentially increasing the potency of a drug
candidate.
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These unique characteristics make fluorinated pyridines, such as 2,5,6-Trifluoronicotinic
acid, highly sought-after intermediates for synthesizing novel agrochemicals and
pharmaceuticals.[5][6]

Synthetic Utility and Applications

2,5,6-Trifluoronicotinic acid is primarily utilized as a versatile building block in multi-step
organic synthesis. Its carboxylic acid handle provides a reactive site for a wide range of
chemical transformations, most notably amide bond formation, which is fundamental to the
construction of peptides, peptidomimetics, and a vast array of small molecule drugs.

The synthesis of complex pharmaceuticals often relies on the availability of such high-purity,
functionalized intermediates.[1] For instance, the synthesis of the FDA-approved drug
sotorasib, used for treating non-small cell lung cancer, begins with a related compound, 2,6-
dichloro-5-fluoro-nicotinic acid, highlighting the critical role of these scaffolds in modern drug
development.[4]

Below is a logical workflow for a common synthetic application of this compound.
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+ Primary/Secondary Amine (R-NH2) = CRMMEY AGRT (B, [FAIL, 7O SHERE)

Start: 2,5,6-Trifluoronicotinic Acid Rl e
- Organic Base (e.g., DIPEA)

Dissolve in aprgtic solvent (e.g., DMF)

Step 1: Carboxylic Acid Activation

Formation of highly reactive intermediate

Intermediate: Activated Ester

Amine attacks activated carbonyl

Step 2: Nucleophilic Acyl Substitution
(Amide Bond Formation)

Quench reaction, remove water-soluble byproducts

Step 3: Aqueous Workup & Extraction

Isolate pure product from unreacted starting materials

Step 4: Purification
(e.g., Column Chromatography)

Final Product:
Trifluoronicotinamide Derivative

Click to download full resolution via product page

Caption: Workflow for Amide Coupling using 2,5,6-Trifluoronicotinic Acid.

Experimental Protocol: Amide Coupling

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1395229?utm_src=pdf-body-img
https://www.benchchem.com/product/b1395229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This section provides a detailed, step-by-step methodology for a representative amide coupling
reaction. The causality behind each step is explained to ensure scientific integrity and
reproducibility.

Objective: To synthesize an N-aryl amide derivative from 2,5,6-Trifluoronicotinic acid and a
representative amine (e.g., aniline).

Materials:
e 2,5,6-Trifluoronicotinic acid (1.0 eq)
e Aniline (1.1 eq)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.2 eq)

o DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

e Anhydrous Dimethylformamide (DMF)

o Ethyl Acetate

e Saturated agueous Sodium Bicarbonate (NaHCO3) solution
e Brine (Saturated aqueous NacCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)

Methodology:

e Reaction Setup:

o To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add 2,5,6-Trifluoronicotinic acid (1.0 eq).

o Dissolve the acid in anhydrous DMF.
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o Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis
of the highly reactive activated ester intermediate that will be formed. DMF is an excellent
polar aprotic solvent for this type of reaction.

¢ Activation of Carboxylic Acid:

o Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq)
while stirring at 0 °C (ice bath).

o Stir the mixture at 0 °C for 20-30 minutes.

o Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to
form a highly reactive activated ester. This intermediate is much more susceptible to
nucleophilic attack by the amine than the original carboxylic acid. DIPEA is a non-
nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the acidic
byproducts formed during the reaction.

e Amide Bond Formation:
o Add the aniline (1.1 eq) to the reaction mixture.

o Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring
progress by TLC or LC-MS.

o Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon to
form the stable amide bond. A slight excess of the amine can help drive the reaction to
completion.

e Workup and Extraction:
o Once the reaction is complete, dilute the mixture with ethyl acetate.

o Wash the organic layer sequentially with saturated aqueous NaHCOs solution (to remove
unreacted acid and acidic byproducts) and brine.

o Rationale: The aqueous workup is a purification step to remove the water-soluble DMF
solvent and reagents (like excess DIPEA and HATU byproducts).
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» Drying and Concentration:

o Dry the separated organic layer over anhydrous MgSOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

o Rationale: Removing all traces of water is essential before final purification to ensure a
pure, dry product.

 Purification and Characterization:
o Purify the crude residue by flash column chromatography on silica gel.

o Characterize the final product by *H NMR, 3C NMR, °F NMR, and Mass Spectrometry to
confirm its structure and purity.

o Rationale: This final step ensures the isolation of the desired amide product from any
unreacted starting materials or non-polar side products. Spectroscopic analysis provides
definitive proof of the molecular structure.

Conclusion

2,5,6-Trifluoronicotinic acid is a high-value chemical intermediate whose utility in drug
discovery and development cannot be overstated. Its precise molecular weight of 177.08 g/mol
is the starting point for its synthetic application, while its trifluorinated structure provides a
powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics.
The robust and predictable reactivity of its carboxylic acid group, particularly in amide bond
formation, secures its place as a critical building block for creating novel compounds with
enhanced pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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